molecular formula C25H22FNO B3997287 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

Cat. No.: B3997287
M. Wt: 371.4 g/mol
InChI Key: CSHZGKLGCKVZRL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one is a complex organic compound that belongs to the class of phenanthridinone derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties . The structure of this compound includes a fluorophenyl group, which often enhances its biological activity and stability.

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed annulation of appropriate precursors. This method provides controlled access to a range of functionalized phenanthridinone derivatives in high yields (59-88%) under mild conditions . Another approach involves the use of nickel-catalyzed amidation of aryl iodides . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it is used to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the inhibition of key enzymes or receptors involved in disease pathways. This compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one include other phenanthridinone derivatives and fluorinated heterocycles. For example:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO/c1-25(2)13-19-23(21(28)14-25)22-18-6-4-3-5-15(18)9-12-20(22)27-24(19)16-7-10-17(26)11-8-16/h3-12,24,27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZGKLGCKVZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
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5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
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5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
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5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 5
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5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 6
5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

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